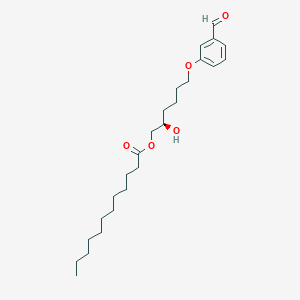

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate

Description

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a dodecanoate ester

Properties

CAS No. |

918531-77-8 |

|---|---|

Molecular Formula |

C25H40O5 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate |

InChI |

InChI=1S/C25H40O5/c1-2-3-4-5-6-7-8-9-10-17-25(28)30-21-23(27)15-11-12-18-29-24-16-13-14-22(19-24)20-26/h13-14,16,19-20,23,27H,2-12,15,17-18,21H2,1H3/t23-/m1/s1 |

InChI Key |

ATLPUCQHVBVXJE-HSZRJFAPSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 3-formylphenol with an appropriate alkylating agent.

Hydroxylation: The phenoxy intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

Esterification: The final step involves esterification with dodecanoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of various chemical products.

- Reactivity Studies: Its functional groups allow for studies on reactivity patterns in organic chemistry, particularly involving ester hydrolysis reactions.

Biology

- Enzyme-Catalyzed Reactions: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate can be employed in studying enzyme-catalyzed reactions, particularly those involving ester bonds. The compound's ability to interact with enzymes may provide insights into mechanisms of action and inhibition.

- Pharmacological Potential: Preliminary studies suggest potential pharmacological activities, including anti-cancer properties. The formyl group may facilitate interactions with biological targets, leading to inhibitory effects on certain enzymes or pathways .

Industrial Applications

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials that require specific physicochemical properties. Its long dodecanoate ester chain may impart unique characteristics beneficial for industrial applications.

- Cosmetic Formulations: Given its structural features, it may be explored for use in cosmetic formulations aimed at skin health and anti-aging effects due to potential interactions with skin proteins .

Case Studies

-

Enzyme Interaction Studies:

- A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Anticancer Activity:

Mechanism of Action

The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- (2R)-2-(3-Formylphenoxy)butanoate

- 2-Formyl-3-thiopheneboronic acid

- 2-Oxiranebutanoic acid, 3-formyl-, methyl ester

Comparison:

- Structural Differences: While these compounds share the formylphenoxy moiety, they differ in their alkyl chains and additional functional groups.

- Unique Features: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is unique due to its long dodecanoate ester chain, which may impart distinct physicochemical properties and biological activities compared to shorter-chain analogs.

Biological Activity

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dodecanoate moiety and a formylphenoxy group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and cosmetics.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₃₀O₄, with a molecular weight of approximately 274.3963 g/mol. The compound features a dodecanoate group that contributes to its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of formylphenoxy compounds exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various pathogens, including Helicobacter pylori and certain tumor cells. While specific data on this compound's antimicrobial efficacy remains limited, the structural similarities suggest potential activity worth investigating further .

Cytotoxicity

Cytotoxicity studies are essential for evaluating the therapeutic potential of compounds. A study on 3-formylchromone derivatives revealed varying degrees of cytotoxic effects against human tumor cell lines, indicating that structural modifications can significantly impact activity. Although direct studies on this compound are lacking, the presence of the formyl group may enhance its cytotoxic potential against cancer cells .

Study on Formylchromones

In a comparative study of 3-formylchromone derivatives, certain compounds demonstrated significant tumor cell-specific cytotoxicity. For example, 6,8-Dichloro-3-formylchromone showed comparable anti-H. pylori activity to standard treatments and potent urease inhibition . This suggests that the formyl group in related compounds could also confer similar properties to this compound.

Data Table: Summary of Biological Activities

| Activity | Related Compounds | Findings |

|---|---|---|

| Antimicrobial | 3-formylchromone derivatives | Effective against H. pylori; urease inhibition |

| Cytotoxicity | 6,8-Dichloro-3-formylchromone | Tumor cell-specific cytotoxicity observed |

| Antioxidant | Various phenolic compounds | Potential antioxidant activity due to hydroxyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.